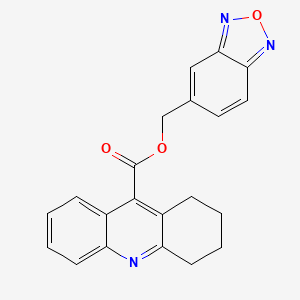
4-(3,5-dimethoxybenzoyl)-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide
Übersicht
Beschreibung
4-(3,5-dimethoxybenzoyl)-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide, commonly known as DIBNAH, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several enzymes and has shown promising results in various biological studies.
Wirkmechanismus
DIBNAH is believed to inhibit enzymes by binding to the active site of the enzyme, thereby preventing the substrate from binding. It has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that DIBNAH has several biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce melanin production in human melanoma cells, which may have potential applications in the treatment of skin disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DIBNAH is its potency as an enzyme inhibitor. It has been shown to have a lower IC50 value compared to other inhibitors of the same enzymes. However, one of the limitations of DIBNAH is its solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of DIBNAH. One potential application is in the treatment of Alzheimer's disease. Further studies are needed to determine the efficacy of DIBNAH in human trials. Additionally, the potential use of DIBNAH in the treatment of skin disorders and cancer should be explored further. Finally, the development of more soluble derivatives of DIBNAH may improve its use in various experiments.
Conclusion:
In conclusion, DIBNAH is a promising compound that has shown potential in various scientific research applications. Its potency as an enzyme inhibitor and its antioxidant properties make it a potential therapeutic agent for several diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Wissenschaftliche Forschungsanwendungen
DIBNAH has been extensively studied for its potential use as a therapeutic agent. It has been shown to inhibit several enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes play a crucial role in various diseases such as Alzheimer's, Parkinson's, and skin disorders.
Eigenschaften
IUPAC Name |
4-(3,5-dimethoxybenzoyl)-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-15(2)22-14-23(16(3)10-24(22)28)27-26(30)18-8-6-17(7-9-18)25(29)19-11-20(31-4)13-21(12-19)32-5/h6-15,28H,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQFUQWGJUCFTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)OC)OC)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}methyl)-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B3557597.png)
![N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B3557603.png)
![4-[(8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzonitrile](/img/structure/B3557608.png)

![8-(3-chlorophenyl)-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557615.png)
![methyl 5-bromo-3-{[(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxylate](/img/structure/B3557626.png)
![2-(3,4-diethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B3557634.png)
![methyl 3-{[(3,4-diethoxyphenyl)acetyl]amino}-5-methoxy-1-benzofuran-2-carboxylate](/img/structure/B3557637.png)
![2-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B3557646.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B3557656.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-(3,5-dimethoxybenzoyl)benzamide](/img/structure/B3557661.png)
![ethyl 4-{[(2-chlorobenzoyl)(4-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3557687.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(2-methoxy-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557698.png)
![7-[chloro(difluoro)methyl]-5-(2-furyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3557703.png)